molecular formula C14H6F3N3O5 B14948323 1,3-Dinitro-7-(trifluoromethoxy)acridine

1,3-Dinitro-7-(trifluoromethoxy)acridine

Cat. No.: B14948323
M. Wt: 353.21 g/mol
InChI Key: FCFHRJAWAXZIIU-UHFFFAOYSA-N
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Description

1,3-Dinitro-7-(trifluoromethoxy)acridine is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been widely studied for their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and fluorescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is preferred due to its efficiency, safety, and cost-effectiveness.

Industrial Production Methods

Industrial production of 1,3-Dinitro-7-(trifluoromethoxy)acridine may involve large-scale synthesis using similar trifluoromethoxylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-7-(trifluoromethoxy)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,3-diamino-7-(trifluoromethoxy)acridine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

1,3-Dinitro-7-(trifluoromethoxy)acridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dinitro-7-(trifluoromethoxy)acridine involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate into DNA, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division. This intercalation disrupts the normal function of these enzymes, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.

    N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its antitumor activity.

Uniqueness

1,3-Dinitro-7-(trifluoromethoxy)acridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and stability compared to other acridine derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H6F3N3O5

Molecular Weight

353.21 g/mol

IUPAC Name

1,3-dinitro-7-(trifluoromethoxy)acridine

InChI

InChI=1S/C14H6F3N3O5/c15-14(16,17)25-9-1-2-11-7(3-9)4-10-12(18-11)5-8(19(21)22)6-13(10)20(23)24/h1-6H

InChI Key

FCFHRJAWAXZIIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C2C=C1OC(F)(F)F)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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